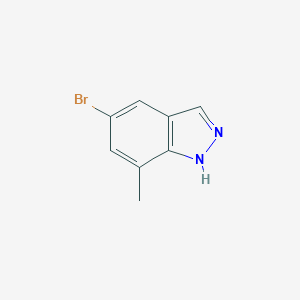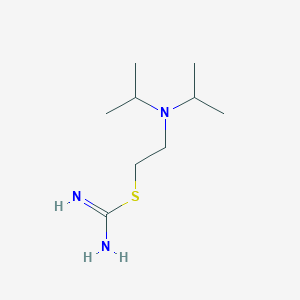
S-(2-(N,N-Diisopropylamino)ethyl)isothiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(N,N-Diisopropylamino)ethyl)isothiourea, commonly known as DEAITU, is a chemical compound that has been widely used in scientific research for its unique properties. DEAITU is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body.
Wirkmechanismus
DEAITU works by binding to the active site of S-(2-(N,N-Diisopropylamino)ethyl)isothiourea and inhibiting its activity. S-(2-(N,N-Diisopropylamino)ethyl)isothiourea is responsible for catalyzing the conversion of L-arginine to NO and L-citrulline. By inhibiting S-(2-(N,N-Diisopropylamino)ethyl)isothiourea, DEAITU reduces the production of NO, which in turn reduces the downstream effects of NO on various physiological processes.
Biochemical and Physiological Effects:
DEAITU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEAITU can reduce the production of NO in various cell types, including neuronal cells, endothelial cells, and macrophages. DEAITU has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, indicating its anti-inflammatory properties. In vivo studies have shown that DEAITU can reduce tissue damage and improve functional outcomes in various animal models of disease, such as stroke, myocardial infarction, and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
DEAITU has several advantages as an S-(2-(N,N-Diisopropylamino)ethyl)isothiourea inhibitor for lab experiments. It is a potent and selective inhibitor of S-(2-(N,N-Diisopropylamino)ethyl)isothiourea, which allows for precise control of NO levels in experimental settings. DEAITU is also relatively stable and can be easily synthesized in the lab. However, DEAITU has some limitations as well. It has a short half-life and can rapidly degrade in aqueous solutions, which can limit its use in some experimental settings. Additionally, DEAITU can have off-target effects on other enzymes and receptors, which can complicate data interpretation.
Zukünftige Richtungen
DEAITU has the potential for various future directions in scientific research. One direction could be the development of more stable and selective S-(2-(N,N-Diisopropylamino)ethyl)isothiourea inhibitors based on the structure of DEAITU. Another direction could be the investigation of the role of NO in various diseases and the potential therapeutic use of S-(2-(N,N-Diisopropylamino)ethyl)isothiourea inhibitors such as DEAITU. Additionally, DEAITU could be used as a tool to study the complex interactions between NO and other signaling pathways in the body. Overall, DEAITU has the potential to contribute significantly to our understanding of NO biology and its role in health and disease.
Synthesemethoden
DEAITU can be synthesized using a simple two-step reaction process. The first step involves the reaction between 2-chloroethylisothiourea and diisopropylamine in the presence of a base such as sodium hydroxide. This produces the intermediate product, 2-(N,N-Diisopropylamino)ethylisothiourea. The second step involves the reaction between the intermediate product and sulfur in the presence of a reducing agent such as sodium borohydride. This produces the final product, DEAITU.
Wissenschaftliche Forschungsanwendungen
DEAITU has been extensively used in scientific research as an S-(2-(N,N-Diisopropylamino)ethyl)isothiourea inhibitor. It has been shown to be effective in inhibiting the production of NO in various tissues and organs, including the brain, heart, and lungs. DEAITU has also been used to study the role of NO in various physiological and pathological processes, such as inflammation, oxidative stress, and ischemia-reperfusion injury.
Eigenschaften
CAS-Nummer |
142620-95-9 |
|---|---|
Produktname |
S-(2-(N,N-Diisopropylamino)ethyl)isothiourea |
Molekularformel |
C9H21N3S |
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)amino]ethyl carbamimidothioate |
InChI |
InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)5-6-13-9(10)11/h7-8H,5-6H2,1-4H3,(H3,10,11) |
InChI-Schlüssel |
LZIAMMQBHJIZAG-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCSC(=N)N)C(C)C |
Kanonische SMILES |
CC(C)N(CCSC(=N)N)C(C)C |
Andere CAS-Nummern |
142620-95-9 |
Synonyme |
DINOR S-(2-(N,N-diisopropylamino)ethyl)isothiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



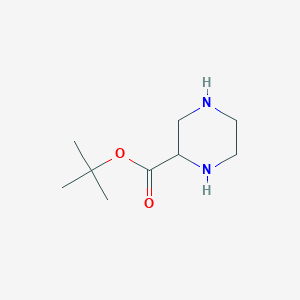
![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
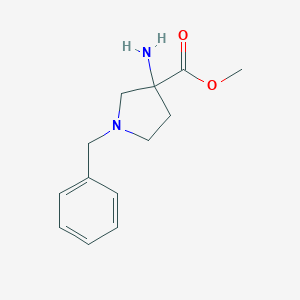
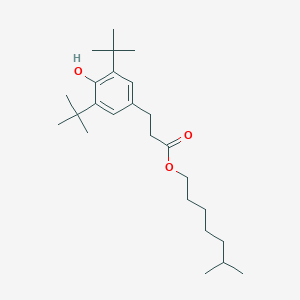
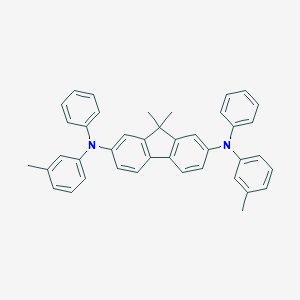
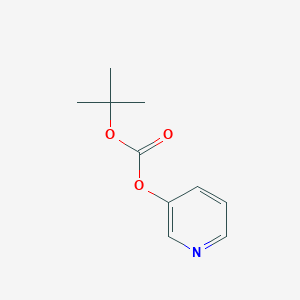
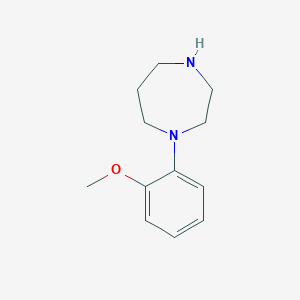
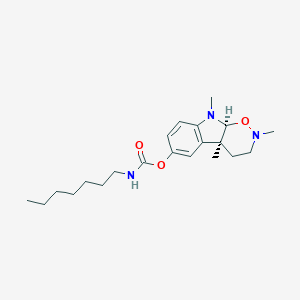
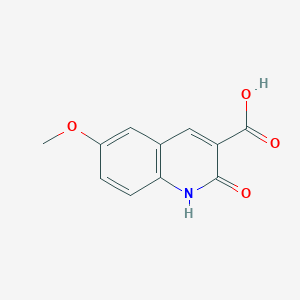
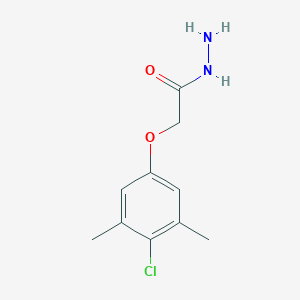
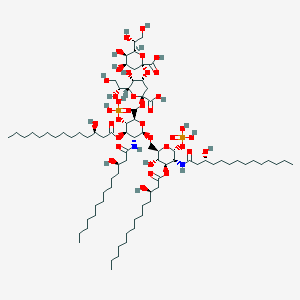
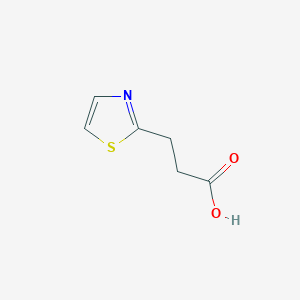
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
